

m-PEG11-azide chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG11-azide	
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An In-depth Technical Guide to **m-PEG11-azide**: Core Chemical Properties and Solubility for Researchers and Drug Development Professionals

Introduction

m-PEG11-azide is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide group. This heterobifunctional linker is a cornerstone in the field of bioconjugation and drug delivery, primarily utilized for its ability to participate in "click chemistry" reactions. The hydrophilic 11-unit PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules, making it an invaluable tool for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its chemical properties, solubility, and a detailed experimental protocol for its application in bioconjugation.

Core Chemical and Physical Properties

The fundamental properties of **m-PEG11-azide** are summarized below, providing a quick reference for experimental planning and execution.



Property	Value	References
Molecular Formula	C23H47N3O11	[1][2]
Molecular Weight	541.6 g/mol	[1][3]
Alternate Molecular Weight	541.64 g/mol	[2]
Purity	Typically ≥95% or ≥98%	
Appearance	Colorless to light yellow oil/liquid	
Storage Conditions	-20°C or refrigerated (0-10°C)	_

Solubility Characteristics

The solubility of **m-PEG11-azide** is a critical factor in its application, particularly in aqueous environments for biological studies. The polyethylene glycol chain imparts significant hydrophilicity.

Solvent	Solubility	Notes	References
Water	Soluble	The hydrophilic PEG spacer enhances solubility in aqueous media.	
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for preparing stock solutions.	
N,N- Dimethylformamide (DMF)	Soluble	Another common polar aprotic solvent for dissolution.	
Dichloromethane (DCM)	Soluble		
Tetrahydrofuran (THF)	Soluble	-	
Acetonitrile	Soluble	_	



For biological applications, **m-PEG11-azide** is often dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into an aqueous buffer for the conjugation reaction.

Reaction Chemistry and Applications

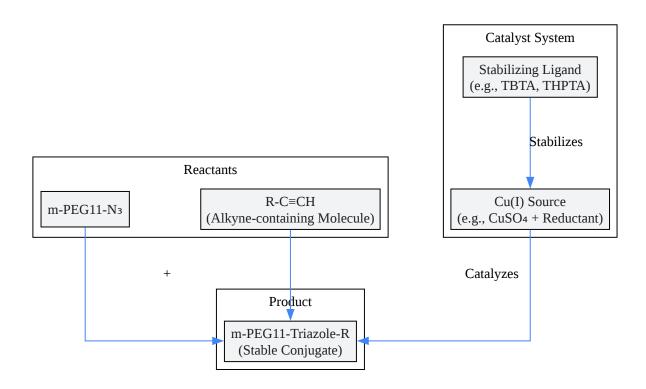
The primary utility of **m-PEG11-azide** stems from the reactivity of its terminal azide group. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, to form a stable triazole linkage with alkyne-containing molecules. It can also react via strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst.

Key applications include:

- Bioconjugation: Linking therapeutic agents, imaging agents, or other molecules to proteins, peptides, and antibodies.
- Drug Delivery: Improving the solubility and circulation half-life of drugs.
- PROTACs Synthesis: Used as a linker in the development of proteolysis-targeting chimeras.
- Surface Modification: Functionalizing surfaces to enhance biocompatibility.

Below is a diagram illustrating the fundamental CuAAC reaction.





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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of an alkyne-modified protein with **m-PEG11-azide** using CuAAC.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- m-PEG11-azide
- Dimethyl sulfoxide (DMSO)



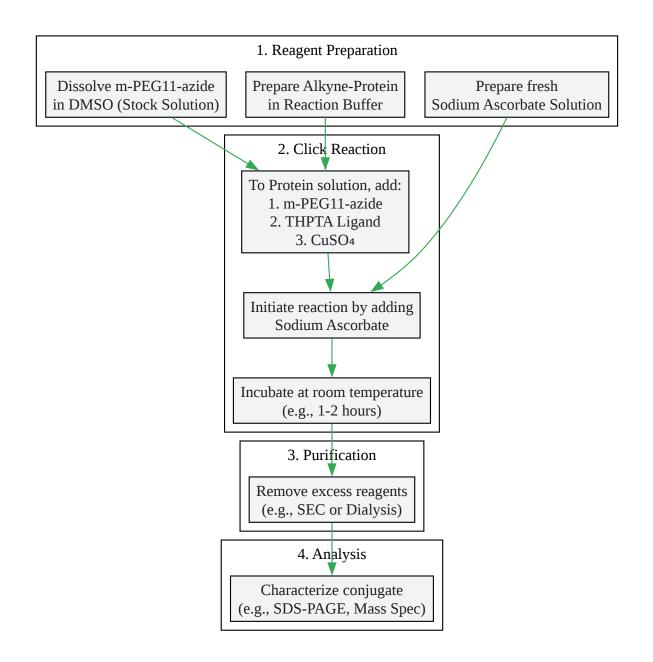




- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
- Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Experimental Workflow Diagram:





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Caption: General workflow for protein bioconjugation using **m-PEG11-azide**.

Detailed Procedure:



· Preparation of Reagents:

- Prepare a stock solution of **m-PEG11-azide** (e.g., 10 mM) in anhydrous DMSO.
- Prepare a stock solution of the alkyne-modified protein at a known concentration (e.g., 1-5 mg/mL) in a reaction buffer.
- Freshly prepare a stock solution of sodium ascorbate in water.
- Pre-complexation of Copper Catalyst:
 - In a microcentrifuge tube, mix the THPTA ligand solution and the CuSO₄ solution at a 5:1 molar ratio (e.g., 10 μL of 100 mM THPTA and 10 μL of 20 mM CuSO₄).
 - Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.

Conjugation Reaction:

- To the alkyne-modified protein solution, add the m-PEG11-azide stock solution to achieve a desired molar excess (e.g., 10-50 fold excess over the protein).
- Add the pre-complexed copper catalyst to the protein-azide mixture. A final copper concentration of 0.5-1 mM is typical.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2-5 mM.
- Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.

• Purification of the Conjugate:

- Following incubation, purify the PEGylated protein from excess reagents (unreacted m-PEG11-azide, copper, ascorbate, and ligand).
- Size-exclusion chromatography (SEC) is a highly effective method for separating the larger protein conjugate from the smaller reaction components.



- Alternatively, dialysis or buffer exchange using centrifugal filters can be employed.
- Analysis and Characterization:
 - Confirm the successful conjugation using analytical techniques such as SDS-PAGE, which will show an increase in the molecular weight of the protein.
 - Mass spectrometry can be used to determine the exact mass of the conjugate and the degree of labeling (number of PEG chains attached per protein).

This technical guide provides essential information for the effective use of **m-PEG11-azide** in research and development. Its well-defined chemical properties, favorable solubility, and straightforward application in click chemistry make it a powerful tool for creating novel bioconjugates and drug delivery systems.

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References

- 1. m-PEG11-azide | BroadPharm [broadpharm.com]
- 2. m-PEG11-azide|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [m-PEG11-azide chemical properties and solubility].
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